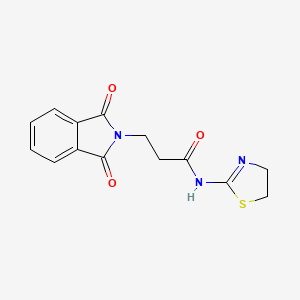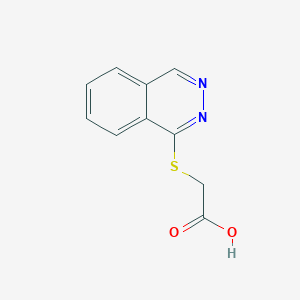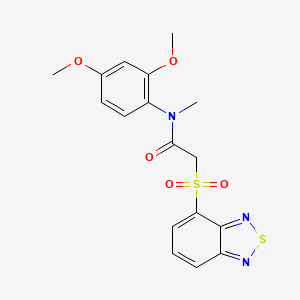![molecular formula C18H19N3O3S2 B10815719 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B10815719.png)
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonylation of the benzo[c][1,2,5]thiadiazole core is then carried out using sulfonyl chloride reagents. Finally, the acetamide moiety is introduced through an amidation reaction with 2,6-diethylphenylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Organic Electronics: The compound’s electron-accepting properties make it suitable for use in organic photovoltaic cells and light-emitting diodes.
Photochemistry: It can act as a visible-light organophotocatalyst, facilitating various photochemical reactions.
Medicinal Chemistry: The compound’s structural features allow it to interact with biological targets, making it a potential candidate for drug development and bioimaging applications.
作用机制
The mechanism of action of 2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. In photochemical applications, the compound absorbs visible light, leading to the generation of excited states that can participate in electron transfer reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions .
相似化合物的比较
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: This compound shares the benzo[c][1,2,5]thiadiazole core but lacks the sulfonyl and acetamide groups.
2-(Benzo[c][1,2,5]thiadiazol-4-ylmethylene)malononitrile: Another derivative with different substituents on the benzo[c][1,2,5]thiadiazole core.
Uniqueness
2-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide is unique due to its combination of the benzo[c][1,2,5]thiadiazole core with sulfonyl and acetamide groups. This structural arrangement imparts distinct electronic and photophysical properties, making it suitable for specialized applications in organic electronics and photochemistry .
属性
分子式 |
C18H19N3O3S2 |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-12-7-5-8-13(4-2)17(12)19-16(22)11-26(23,24)15-10-6-9-14-18(15)21-25-20-14/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
InChI 键 |
DWAGUPWOECJJAU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CS(=O)(=O)C2=CC=CC3=NSN=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815641.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
![3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10815656.png)
![3-(1,3-Benzodioxol-4-yl)-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815658.png)
![2-[[3-(4-Ethoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B10815666.png)
![N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B10815671.png)

![3-(4-Methylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815681.png)
![5-Chloro-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815685.png)

![N-ethyl-N-(2-fluorophenyl)-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10815695.png)
![4-[(4-Bromobenzenesulfonamido)methyl]-N-cyclohexylbenzamide](/img/structure/B10815702.png)


